Lamiide

描述

Lamiide is an iridoid glycoside, a type of naturally occurring compound found in various plant species, particularly in the Lamiaceae family. Iridoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has been isolated from plants such as Phlomis bruguieri and Phlomis thapsoides, and it has garnered interest due to its potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: Lamiide can be extracted from plant materials using various chromatographic techniques. The extraction process typically involves the use of solvents such as methanol, ethanol, and water. The plant material is first dried and powdered, then subjected to solvent extraction. The crude extract is further purified using column chromatography, high-performance liquid chromatography (HPLC), and other advanced techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process begins with the cultivation of plants rich in this compound, followed by harvesting and drying. The dried plant material is then processed using solvent extraction and chromatographic purification to isolate this compound in its pure form. Advanced techniques such as medium pressure liquid chromatography (MPLC) and HPLC are employed to ensure high purity and yield .

化学反应分析

Types of Reactions: Lamiide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugars and aglycone

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation products may have enhanced antioxidant properties, while hydrolysis products can be used in further synthetic applications .

科学研究应用

Chemical Structure and Extraction

Lamiide is characterized by a unique chemical structure typical of iridoids, which contributes to its bioactivity. The extraction of this compound from plant sources, particularly from the genus Phlomis, involves sophisticated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to ensure purity and efficacy. A study reported the successful identification of this compound in Phlomis garganicum subsp. laevigatum, emphasizing the utility of HPLC-ESI/MS methods for rapid detection of iridoid glycosides in plant extracts .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its effectiveness is attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Antimicrobial Activity : this compound has shown promising results against various pathogens, including Streptococcus sanguis and Staphylococcus aureus. Studies have demonstrated its potential as an antimicrobial agent, which could be beneficial in developing new antibiotics .

- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which can help mitigate oxidative stress and prevent cellular damage associated with chronic diseases .

- α-Amylase Inhibition : this compound's role in inhibiting α-amylase suggests potential applications in managing diabetes by regulating blood sugar levels .

Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of iridoids, including this compound, revealed that these compounds can significantly reduce inflammation in animal models. The mechanisms involved include modulation of inflammatory pathways and reduction of inflammatory markers in tissues .

Antimicrobial Efficacy

In vitro studies have confirmed the antimicrobial activity of this compound against various bacterial strains. This research supports the traditional use of Phlomis species in folk medicine for treating infections .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring free radical scavenging activity. Results indicated that this compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

作用机制

Lamiide exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways. For instance, this compound has been shown to inhibit the activity of enzymes like lipoxygenase, which plays a role in the inflammatory response. Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative damage to cells .

相似化合物的比较

Uniqueness of this compound: this compound’s unique combination of antioxidant, anti-inflammatory, and antimicrobial properties makes it a valuable compound for research and therapeutic applications. Its ability to inhibit specific enzymes and pathways involved in disease processes sets it apart from other similar compounds .

生物活性

Lamiide, an iridoid compound primarily found in plants of the Lamiaceae family, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Sources

This compound is characterized by a cyclopentane ring structure typical of iridoids, which contributes to its bioactivity. It has been isolated from various species within the Phlomis genus, particularly Phlomis bruguieri and Phlomis floccosa. The chemical structure of this compound allows it to interact with biological systems effectively, leading to various pharmacological effects.

Biological Activities

This compound exhibits a range of biological activities that are significant for therapeutic applications. Key activities include:

- Antioxidant Activity : this compound has shown promising results in scavenging free radicals, which is crucial for protecting cells from oxidative stress. A study indicated that this compound extracted from Phlomis bruguieri demonstrated significant antioxidant capacity, which may contribute to its protective effects against cellular damage .

- Anti-inflammatory Effects : Research has reported that this compound possesses anti-inflammatory properties comparable to conventional anti-inflammatory drugs like diclofenac. This activity may be attributed to its ability to inhibit pro-inflammatory mediators .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves modulation of signaling pathways related to cell survival and proliferation .

- Antiviral Properties : Some studies have indicated that this compound may inhibit viral replication, although the exact mechanisms remain to be fully elucidated .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .

- Modulation of Signaling Pathways : It affects various signaling pathways related to inflammation and apoptosis, such as NF-kB and MAPK pathways, enhancing its therapeutic potential against diseases characterized by inflammation and uncontrolled cell growth .

Case Studies

- Study on Antioxidant Capacity : In a study evaluating the antioxidant properties of this compound extracted from Phlomis bruguieri, results showed a strong correlation between the concentration of this compound and its ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant .

- Anti-inflammatory Activity Assessment : A comparative study demonstrated that extracts containing this compound significantly reduced edema in carrageenan-induced inflammation models in rats, suggesting its efficacy as an anti-inflammatory agent .

- Anticancer Activity Evaluation : In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being investigated further .

Summary Table of Biological Activities

属性

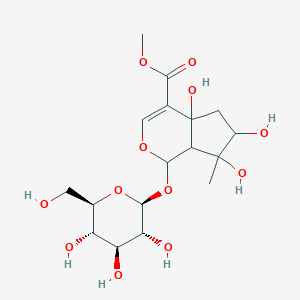

IUPAC Name |

methyl (1S,4aR,6S,7R,7aS)-4a,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-16(24)8(19)3-17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8+,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYACENSDOLJGQ-SNONCDODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27856-54-8 | |

| Record name | Lamiide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is lamiide?

A1: this compound is a naturally occurring iridoid glycoside commonly found in plants belonging to the Verbenaceae and Lamiaceae families. [, , , , , , , , , , , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H22O9 and a molecular weight of 346.33 g/mol. [, , , , ]

Q3: Can you provide some spectroscopic data for this compound?

A3:

UV: λmax (MeOH) 205 nm [, , , , ]* IR: Absorption bands for hydroxyl groups, α,β-unsaturated esters, and aromatic rings. []* NMR: Extensive 1D and 2D NMR data, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC, are available for structural elucidation. [, , , , ]* Mass Spectrometry:* ESI-MS and FAB-MS have been utilized for molecular mass determination and fragmentation pattern analysis. [, , , , , ]

Q4: In which plant species has this compound been identified?

A4: this compound has been isolated from various plant species, including:

- Verbenaceae:

- Lamiaceae:

- Phlomis tuberosa [, ]

- Phlomis bruguieri []

- Phlomis nissolii []

- Phlomis capitata []

- Phlomis samia []

- Phlomis monocephala []

- Phlomis angustissima []

- Phlomis grandiflora var. fimbrilligera []

- Phlomis fruticosa []

- Phlomis pungens []

- Phlomis linearis []

- Phlomis integrifolia []

- Phlomis lycia []

- Phlomis amanica []

- Phlomis aurea []

- Phlomis kotschyana []

- Phlomis syriaca []

- Phlomis thapsoides [, ]

- Phlomis physocalyx []

- Phlomis herba-ventis ssp. pungens []

- Wiedemannia orientalis []

- Lamium eriocephalum subsp. eriocephalum [, ]

- Lamium garganicum subsp. pulchrum []

- Lamium garganicum subsp. laevigatum []

- Lamium purpureum var. purpureum []

- Lippia dulcis []

- Bignoniaceae:

Q5: What extraction methods are commonly used to isolate this compound from plant material?

A5: A common approach involves methanol extraction of the plant material followed by repeated normal phase column chromatography using solvent systems with increasing polarity. The fractions containing this compound are then further purified using techniques like medium pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC). [, , , , ]

Q6: Has this compound shown any promising biological activities?

A6: While research is ongoing, studies have shown that this compound exhibits moderate antioxidant activity in vitro. [] It has also shown anti-inflammatory activity and lipid peroxidation inhibition. [] Further research is needed to fully understand its potential therapeutic applications.

Q7: Are there any known derivatives or analogs of this compound?

A7: Yes, several derivatives and analogs of this compound have been identified, including:

- Lamiidic acid []

- Ipolamiidic acid []

- 7-β-O-acetate of this compound []

- Lamiidoside []

- Pseudocalymmoside []

- 5-desoxysesamoside []

Q8: What is the historical context of this compound research?

A9: The earliest studies on this compound date back to the mid-20th century, focusing primarily on its isolation and structural elucidation from various plant species. Over time, research has expanded to explore its potential pharmacological activities and biosynthetic pathways. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。